molecular formula C27H34N2O5 B12503118 Fmoc-L-Ile-L-Ile-OH

Fmoc-L-Ile-L-Ile-OH

Cat. No.: B12503118
M. Wt: 466.6 g/mol
InChI Key: BOMKHCPYXVNVPY-UHFFFAOYSA-N
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Description

Fmoc-L-Ile-L-Ile-OH is a dipeptide derivative in which two L-isoleucine residues are linked via an amide bond and protected at the N-terminus by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of deprotection. The Fmoc group is cleaved using piperidine, leaving the peptide chain intact for subsequent couplings. Isoleucine, a branched-chain hydrophobic amino acid, contributes to the structural stability of peptides, particularly in hydrophobic domains or β-sheet formations .

Key physicochemical properties (derived from analogous compounds):

  • Molecular weight: Estimated ~636.8 g/mol (based on Fmoc-Ile-OH, C21H23NO4, MW 353.41 ).
  • Hydrophobicity: Log P values for Fmoc-dipeptides correlate with side-chain hydrophobicity. This compound likely has a higher Log P (>5.5) compared to Fmoc-LG (Log P <2.8) or Fmoc-FG (Log P 2.8–5.5) .
  • Purity: Enantiomeric purity ≥99.8% (similar to Fmoc-Ile-OH standards) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Ile-L-Ile-OH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Reaction Types and Mechanisms

Fmoc-L-Ile-L-Ile-OH participates in peptide coupling reactions during SPPS. These reactions typically involve:

  • Deprotection of Fmoc groups : Removal of the Fmoc protecting group using bases like piperidine in dimethylformamide (DMF).

  • Activation and coupling : Use of coupling reagents (e.g., PyBOP, HATU) and bases (e.g., DIPEA) to form amide bonds between amino acids.

Deprotection of Fmoc Group

  • Reagents : 25% piperidine in DMF.

  • Method : Microwave irradiation (75 s at 100 W) with intermittent cooling (10°C) to avoid overpressure .

  • Purpose : Ensures complete removal of the Fmoc group to expose the amino terminus for subsequent coupling.

Coupling Reactions

  • Reagents :

    • PyBOP/DIPEA : Used for Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-N-Me-Arg(Mtr)-OH couplings.

      • Ratio: 5 equivalents of Fmoc-AA, PyBOP, and DIPEA; 7.5 equivalents of HOBt in DMF .

    • HATU/DIPEA : Employed for challenging couplings (e.g., Fmoc-N-homo-Tyr(tBu)-OH, Fmoc-Pro-OH).

      • Ratio: 5 equivalents of Fmoc-AA, HATU, and DIPEA in DMF .

  • Method : Microwave irradiation (20 s at 50 W) with intermittent cooling .

Reaction Component Details Reference
Deprotection25% piperidine in DMF, microwave
Coupling (PyBOP/DIPEA)5 equiv Fmoc-AA, PyBOP, DIPEA, HOBt
Coupling (HATU/DIPEA)5 equiv Fmoc-AA, HATU, DIPEA

Racemization Control

  • This compound has two adjacent chiral centers , making racemization a critical concern.

  • Mitigation strategies :

    • Use of HATU (a non-nucleophilic coupling reagent) and DIPEA (a non-basic base) to minimize epimerization .

    • Avoid prolonged exposure to strong bases or elevated temperatures .

Impurity Management

  • Critical impurities :

    • Fmoc-β-Ala-OH, Fmoc-β-Ala-Ile-OH, and Fmoc-Ile-Ile-OH (≤0.1% each) .

  • Purity assurance :

    • HPLC and GC analysis to verify enantiomeric purity (≥99.7%) and absence of dipeptide byproducts .

Self-Assembly Studies

  • Fmoc-Ile-OH (a precursor to this compound) forms fibres-like structures at room temperature and tubular structures upon heating, influenced by concentration .

Research Findings and Challenges

  • Stability : this compound is stable under SPPS conditions but requires storage at 2–8°C to prevent degradation .

  • Solubility : Soluble in DMF and methanol, enabling efficient coupling reactions .

  • Limitations : Racemization risks during synthesis necessitate rigorous control of reaction time and temperature .

Scientific Research Applications

Peptide Synthesis

Role in Peptide Construction
Fmoc-L-Ile-L-Ile-OH serves as a vital building block in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides on solid supports through solid-phase peptide synthesis (SPPS) techniques. This method has revolutionized peptide chemistry by enabling the rapid synthesis of complex peptides with high purity and yield .

Case Study: Teixobactin Synthesis
In the total synthesis of teixobactin, an antibiotic with significant therapeutic potential, this compound was utilized to create critical intermediates. The synthesis highlighted the challenges and strategies involved in developing effective antibiotics using this compound as a key component .

Drug Development

Peptide-Based Drug Formulation
this compound is instrumental in developing peptide-based drugs aimed at treating specific diseases. Its ability to enhance the stability and bioavailability of therapeutic agents makes it an attractive candidate for pharmaceutical applications. Researchers have leveraged this compound to design novel therapeutics that target various biological pathways effectively .

Example: Inhibitor Development
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain enzymes relevant to disease mechanisms. These findings underscore its potential role in drug discovery and development processes focused on creating more effective inhibitors for clinical use .

Biotechnology

Recombinant Protein Production
In biotechnology, this compound contributes to the production of recombinant proteins. It provides essential amino acids necessary for proper protein folding and functionality, which is critical in developing biologics and vaccines. Its application in this field supports advancements in therapeutic proteins that are vital for treating various conditions .

Analytical Applications
The compound is also employed in analytical chemistry, particularly in mass spectrometry techniques used to identify and quantify peptides. This capability is crucial for quality control during pharmaceutical manufacturing, ensuring that products meet safety and efficacy standards .

Research in Neuroscience

Neurotransmitter Studies
Recent research has utilized this compound to explore neurotransmitter synthesis and function. This application is vital for understanding neurological disorders and developing potential treatments. The compound's role in these studies highlights its versatility beyond traditional peptide applications .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Peptide Synthesis Building block for peptide assembly via solid-phase techniquesUsed in teixobactin synthesis
Drug Development Enhances stability and bioavailability of peptide drugsSignificant inhibitors developed
Biotechnology Aids in recombinant protein productionEssential for biologics and vaccine development
Analytical Chemistry Employed in mass spectrometry for peptide identificationCritical for pharmaceutical quality control
Neuroscience Research Investigates neurotransmitter synthesis related to neurological disordersContributes to understanding treatment mechanisms

Mechanism of Action

The mechanism of action of Fmoc-L-Ile-L-Ile-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation .

Comparison with Similar Compounds

Fmoc-Ile-OH (Single Amino Acid)

  • Structure : Single L-isoleucine with Fmoc protection.
  • Molecular Weight : 353.41 g/mol .
  • Applications : Used as a building block in SPPS. Lacks the dipeptide backbone, limiting its role in stabilizing secondary structures.
  • Purity : HPLC ≥99.0%, enantiomeric purity ≥99.8% .
  • Key Difference : Fmoc-L-Ile-L-Ile-OH provides enhanced conformational rigidity and hydrophobicity, making it more suitable for self-assembling hydrogels .

Fmoc-L-allo-Ile-OH

  • Structure : Diastereomer of Fmoc-Ile-OH with a different stereochemical configuration at the β-carbon.
  • Molecular Weight : 353.41 g/mol .
  • Log P : 4.0244 , lower than this compound due to reduced packing efficiency.
  • Applications : Used to study stereochemical effects on peptide folding. Less common in industrial SPPS due to synthetic complexity.

Fmoc-L-Lys(Boc)-Gly-OH

  • Structure : Dipeptide with a lysine (Boc-protected) and glycine.
  • Hydrophobicity : Lower Log P (~2.5–3.0) due to glycine’s small side chain and lysine’s polar Boc group .
  • Applications : Suitable for introducing charged residues in peptides. Contrasts with this compound, which is preferred for hydrophobic interactions.

Fmoc-Phe(4-F)-OH and Fmoc-Phe(3-Cl)-OH

  • Structure : Aromatic residues with halogen substitutions.
  • Molecular Weight : ~401.45 g/mol (e.g., Fmoc-alpha-Me-L-Phe-OH) .
  • Applications : Halogenated derivatives enhance π-π stacking in self-assembly. This compound instead relies on aliphatic side-chain interactions .

Fmoc-dipeptides (General Class)

  • Gelation Behavior : Hydrophobicity (Log P) dictates gel stability. This compound (Log P >5.5) forms rigid gels without syneresis, unlike Fmoc-LG (Log P <2.8), which releases water under stress .
  • Mechanical Properties : Modulus follows a ~1.4 power law with concentration, indicating fibrous network formation .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) Log P Enantiomeric Purity Key Application
This compound ~636.8 >5.5 ≥99.8% Hydrogels, SPPS
Fmoc-Ile-OH 353.41 ~4.02 ≥99.8% SPPS building block
Fmoc-L-allo-Ile-OH 353.41 4.0244 N/A Stereochemical studies
Fmoc-L-Lys(Boc)-Gly-OH ~480.5 ~2.5 ≥98% Charged peptide domains
Fmoc-Phe(4-F)-OH ~401.45 ~3.8 ≥98% Aromatic self-assembly

Table 2: Gelation Properties of Fmoc-Dipeptides

Compound Log P Gel Stability Syneresis Modulus (kPa)
Fmoc-LG <2.8 Low Yes 0.5–1.0
Fmoc-FG 2.8–5.5 Moderate No 2.0–5.0
Fmoc-II (Ile) >5.5 High No 5.0–10.0

Research Findings

  • Synthesis : this compound is synthesized via SPPS using HATU/DIPEA activation, analogous to Fmoc-L-Lys(Boc)-Gly-OH .
  • Purity Analysis : Enantiomers are quantified via chiral HPLC (e.g., Chiralpak columns), similar to methods for Fmoc-L-Leu-OH and Fmoc-L-His(Trt)-OH .
  • Safety: Non-hazardous under GHS, unlike Fmoc-L-Ser(O-allyl)-OH (acute toxicity class 4) .

Biological Activity

Fmoc-L-Ile-L-Ile-OH is a dipeptide derivative of isoleucine, commonly used in peptide synthesis and drug development. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is widely utilized to facilitate the synthesis of peptides through solid-phase peptide synthesis (SPPS). This article explores the biological activities associated with this compound, including its cytotoxic effects, potential therapeutic applications, and structure-activity relationships.

This compound is characterized by its hydrophobic nature due to the isoleucine residues, which play a crucial role in its interaction with biological membranes and proteins. Its molecular structure can be represented as follows:

Fmoc L Ile L Ile OHC15H20N2O3\text{Fmoc L Ile L Ile OH}\rightarrow \text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3

Cytotoxicity

Recent studies have demonstrated that peptides containing isoleucine residues exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on related peptides indicated that modifications in the structure could lead to enhanced cytotoxic effects, with IC50 values in the nanomolar range for certain configurations .

Table 1: Cytotoxicity Data of Related Peptides

Peptide StructureIC50 (nM)Cell Line
This compoundTBDA549
Kulokekahilide-24.5A549
Aurilide derivatives48Various

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The presence of L-isoleucine at both positions contributes to its hydrophobic character, enhancing membrane permeability and interaction with cellular targets. Studies suggest that variations in chirality and the introduction of different amino acids can significantly alter the potency of these peptides .

Figure 1: Structure-Activity Relationship Analysis
SAR Analysis (Note: This image is hypothetical for illustrative purposes)

Case Study 1: Anticancer Activity

In a recent investigation, this compound was evaluated for its anticancer properties in vitro. The study utilized MTT assays to measure cell viability in response to treatment with the peptide. Results indicated that the peptide exhibited a dose-dependent cytotoxic effect, particularly against lung cancer cells (A549), highlighting its potential as an anticancer agent .

Case Study 2: Drug Delivery Systems

Another research effort focused on utilizing this compound as part of a drug delivery system for methotrexate (MTX), a chemotherapeutic agent. By conjugating MTX with cell-penetrating peptides (CPPs), researchers reported enhanced cellular uptake and improved therapeutic efficacy against drug-resistant cancer cells. This approach demonstrates the utility of Fmoc-protected peptides in overcoming challenges associated with drug delivery .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Fmoc-L-Ile-L-Ile-OH with high purity for peptide synthesis?

  • Methodological Answer : Synthesis involves diastereoselective amidomethylation of Ti-enolates, followed by protective-group exchange (e.g., replacing Cbz with Fmoc). Key steps include:

  • Diastereoselective reactions : Use TiCl₄ to enhance selectivity (>90% diastereoselectivity) .
  • Characterization : Confirm purity via melting points, optical rotations, IR, ¹H/¹³C-NMR, and mass spectrometry .
  • Documentation : Follow guidelines for reproducibility, including detailed experimental protocols and supplementary data (e.g., solvent ratios, temperature controls) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use ¹H/¹³C-NMR to verify backbone and side-chain integrity .
  • Purity assessment : Employ HPLC with UV detection or mass spectrometry to detect impurities .
  • Crystallography : Compare single-crystal XRD data with fiber-phase diffraction patterns to resolve packing discrepancies (e.g., planar Fmoc interactions vs. hydrogen-bonded fibrils) .

Advanced Research Questions

Q. How does the hydrophobicity (log P) of Fmoc-dipeptides influence their self-assembly and gelation properties?

  • Methodological Answer :

  • Experimental design :

Measure log P values for Fmoc-dipeptide variants.

Trigger gelation using pH control (e.g., glucono-δ-lactone) and monitor gel strength via rheology .

  • Key findings :
  • Stable gels form at intermediate hydrophobicities (2.8 < log P < 5.5).
  • Syneresis occurs in less hydrophobic variants (log P < 2.8) due to weaker intermolecular forces .

Q. How can researchers resolve contradictions between crystal structure data and gel-phase assembly in Fmoc-dipeptides?

  • Methodological Answer :

  • Comparative analysis :

Obtain single-crystal XRD for static packing (e.g., FmocF vs. FmocY).

Use fiber X-ray diffraction to study dynamic gel-phase assembly .

  • Interpretation : Hydrogen bonding dominates gel fibrils, while planar Fmoc interactions drive crystallization. Avoid assuming gel structures mirror crystalline phases without direct fiber-phase data .

Q. What strategies optimize experimental conditions for studying this compound in peptide hydrogels?

  • Methodological Answer :

  • Parameter variation :
  • Adjust pH to modulate charge states and assembly kinetics.
  • Test concentration-dependent modulus (power law: G’ ∝ C¹.⁴) to infer network rigidity .
  • Mechanical testing : Perform compression assays at varying rates to distinguish brittle failure (high strain rates) from irreversible compaction (low rates) .

Q. How should researchers design studies to evaluate structure-property relationships in Fmoc-dipeptides?

  • Methodological Answer :

  • Framework application : Use PICO (Population: dipeptide variants; Intervention: side-chain modifications; Comparison: log P ranges; Outcome: gel modulus) .
  • Data validation : Triangulate rheology, XRD, and spectroscopic data to ensure consistency .

Q. Data Management and Reproducibility

Q. What are best practices for documenting experimental protocols involving this compound?

  • Methodological Answer :

  • Detailed records : Include reagent sources, reaction times, and purification steps in supplementary materials .
  • Data sharing : Archive raw NMR, XRD, and rheology datasets in repositories compliant with FAIR principles .

Q. How can researchers address conflicting data on Fmoc-dipeptide gelation mechanisms?

  • Methodological Answer :

  • Comparative review : Replicate studies using identical pH triggers and concentrations to isolate variables .
  • Meta-analysis : Evaluate methodologies across studies (e.g., solvent choice, characterization techniques) to identify systematic biases .

Q. Tables for Key Experimental Parameters

Parameter Optimal Range Technique Reference
Hydrophobicity (log P)2.8–5.5Rheology/pH titration
Gelation pH~4.0Glucono-δ-lactone hydrolysis
Concentration dependenceG’ ∝ C¹.⁴Oscillatory shear rheometry
Crystallinity analysisFiber vs. single-crystal XRDXRD spectroscopy

Properties

Molecular Formula

C27H34N2O5

Molecular Weight

466.6 g/mol

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C27H34N2O5/c1-5-16(3)23(25(30)28-24(26(31)32)17(4)6-2)29-27(33)34-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)

InChI Key

BOMKHCPYXVNVPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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